2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
Description
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a hybrid molecule featuring a 1,2,4-triazole core substituted with two phenyl groups at positions 4 and 5, a sulfanyl (-S-) linker, and an acetohydrazide moiety modified by a trifluoromethylbenzylidene group. This structural framework is designed to enhance biological activity, particularly in antimicrobial or antioxidant applications, by combining the electron-withdrawing trifluoromethyl group with the planar aromatic triazole system, which may improve binding to biological targets .
Properties
Molecular Formula |
C24H18F3N5OS |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H18F3N5OS/c25-24(26,27)20-14-8-7-11-18(20)15-28-29-21(33)16-34-23-31-30-22(17-9-3-1-4-10-17)32(23)19-12-5-2-6-13-19/h1-15H,16H2,(H,29,33)/b28-15+ |
InChI Key |
JRCUOGIOLILMOU-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of Acid Thiosemicarbazides
Benzohydrazide or acetohydrazide reacts with phenylisothiocyanate to form acid thiosemicarbazides. Two methodologies are prevalent:
Conventional Method
-
Reagents : Benzohydrazide (10 mmol), phenylisothiocyanate (10 mmol), ethanol (30 mL).
-
Conditions : Reflux for 4 hours.
Microwave-Assisted Method
Cyclization to 1,2,4-Triazole-3-thiones
The acid thiosemicarbazides undergo cyclization in aqueous sodium hydroxide:
Conventional Cyclization
Microwave Cyclization
Table 1: Comparison of Cyclization Methods
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 4 h | 85–90 |
| Microwave | 3 min | 95 |
Introduction of the Sulfanyl Group
The sulfanylacetohydrazide moiety is introduced via alkylation of the triazole-3-thione. This step requires careful selection of alkylating agents and bases.
Alkylation with Halogenated Acetohydrazides
Reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thione with bromoacetohydrazide in the presence of a base:
Optimization of Base and Solvent
The choice of base significantly impacts yield:
Table 2: Base Screening for Alkylation
| Base | Solvent | Yield (%) |
|---|---|---|
| Cs2CO3 | DMF | 78 |
| K2CO3 | DMF | 65 |
| NaH | THF | 52 |
Hydrazone Formation via Condensation
The final step involves condensing the hydrazide intermediate with 2-(trifluoromethyl)benzaldehyde to form the E-configuration hydrazone.
Reaction Conditions
Stereoselectivity and Characterization
The E-configuration is confirmed via -NMR (δ 8.13 ppm, singlet for triazole proton).
Modern Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields:
Table 3: Conventional vs. Microwave Methods
| Step | Conventional Time | Microwave Time | Yield Improvement (%) |
|---|---|---|---|
| Cyclization | 4 h | 3 min | +10 |
| Alkylation | 6 h | 15 min | +13 |
| Condensation | 8 h | 20 min | +8 |
Solvent-Free Reactions
Grinding techniques under solvent-free conditions:
Industrial Scalability Considerations
While academic protocols favor precision, industrial production prioritizes cost and safety:
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol followed by subsequent reactions to introduce the acetohydrazide moiety. The structural elucidation often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular geometry and interactions within the compound .
Medicinal Applications
1. Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide exhibit significant antibacterial and antifungal activities. The presence of the triazole ring enhances the compound's ability to inhibit microbial growth by interfering with essential metabolic pathways .
2. Anticancer Properties
Research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound may exhibit cytotoxicity against various cancer cell lines due to its ability to disrupt cellular processes. Preliminary studies suggest that this compound could serve as a lead structure for developing new anticancer agents .
3. Anti-inflammatory Effects
Compounds containing triazole rings have been associated with anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Material Science Applications
1. Photovoltaic Materials
Recent studies have explored the use of triazole derivatives in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing light absorption and charge transport efficiency in solar cells .
2. Coordination Chemistry
The compound can act as a ligand in coordination complexes due to the presence of sulfur and nitrogen atoms capable of coordinating with metal ions. Such complexes have potential applications in catalysis and as sensors for detecting metal ions in environmental samples .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in cell proliferation pathways, leading to apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their comparative features:
Key Comparative Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl (-CF₃) group in the target compound likely improves metabolic stability and membrane permeability compared to methyl (-CH₃) or hydroxy (-OH) substituents in analogues .
- Chlorine () and nitro groups () enhance electronegativity, favoring interactions with microbial enzymes .
Hydrazide Modifications :
- The trifluoromethylbenzylidene hydrazide in the target compound may exhibit stronger antifungal activity than ethylidene or ethoxybenzylidene derivatives () due to increased hydrophobicity and steric effects .
- Phenylethylidene hydrazide () demonstrated superior antioxidant activity, suggesting that alkylidene groups with aromatic systems enhance radical scavenging .
Trimethoxyphenyl-substituted triazoles () show enhanced π-π interactions, a feature absent in the target compound but relevant for anticancer applications .
Biological Activity Trends :
- Antifungal activity correlates with electronegative substituents (Cl, CF₃) and planar aromatic systems .
- Antioxidant efficacy is maximized by hydrazide derivatives with electron-rich aromatic substituents (e.g., ) .
Research Findings and Data
Antifungal Activity (Hypothetical Data for Target Compound)
| Compound | MIC (µg/mL) against C. albicans | Reference |
|---|---|---|
| Target | 8.2 (predicted) | |
| (5h) | 12.5 | |
| Fluconazole | 1.0 | N/A |
Antioxidant Activity (FRAP Assay)
| Compound | FRAP Value (µmol Fe²⁺/g) | Reference |
|---|---|---|
| Target | 450 (predicted) | |
| 620 | ||
| BHT | 420 |
Biological Activity
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Triazole Ring : The initial step includes the synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol through a nucleophilic substitution mechanism.
- Sulfanylation : The thiol group is then reacted with various alkylating agents to introduce the sulfanyl group.
- Hydrazide Formation : The final step involves the reaction of the synthesized triazole derivative with acetohydrazide to form the target compound.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties against a variety of pathogens. The compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound's anticancer properties were evaluated in vitro against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549). The findings indicated that it possesses significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HCT-116 | 8.3 |
| A549 | 15.0 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial activity of various synthesized triazole derivatives against multi-drug resistant bacteria. The tested compound exhibited superior activity compared to standard antibiotics .
- Anticancer Mechanism Investigation : A detailed investigation into the anticancer mechanisms revealed that treatment with this compound led to increased reactive oxygen species (ROS) production in cancer cells, contributing to oxidative stress and subsequent cell death .
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this triazole-acetohydrazide derivative, and how can purity be optimized?
- Methodology : Synthesis typically involves a multi-step process:
Condensation : React 2-(trifluoromethyl)benzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide in ethanol or DMF under reflux (70–80°C) with catalytic acetic acid .
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via TLC (Rf ~0.5 in ethyl acetate) .
- Key considerations : Optimize stoichiometry (1:1 molar ratio) and reaction time (4–6 hours) to minimize byproducts like unreacted hydrazide .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR to verify hydrazone (N–H at δ 10–12 ppm) and triazole (C–S at δ 120–130 ppm) moieties .
- IR : Confirm C=O stretch (~1650 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .
- Mass spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .
Q. How is initial biological screening conducted for antimicrobial or anticancer activity?
- Methodology :
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and MTT assays for cytotoxicity (e.g., HeLa, MCF-7 cell lines) .
- Dosage : Test concentrations ranging from 1–100 µM, with positive controls (e.g., doxorubicin for anticancer studies) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodology :
- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) .
- Structural analogs : Compare activity of derivatives (e.g., replacing CF₃ with Cl or Br) to identify substituent effects .
- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., topoisomerase II) and validate via SPR (Surface Plasmon Resonance) .
Q. What strategies mitigate low yields during scale-up synthesis?
- Methodology :
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer (e.g., 80% yield at 50 mL/min flow rate) .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology (RSM) .
Q. How can the compound’s metabolic stability be improved for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Microsomal assays : Test hepatic clearance using rat liver microsomes and LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
